48-(8-Aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one
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Overview
Description
Monazomycin is a positively charged, polyene-like antibiotic produced by the bacterium Streptomyces . It is known for its ability to induce voltage-dependent conductance in lipid bilayer membranes, making it selective for monovalent cations . Monazomycin has a complex structure with a molecular weight of approximately 1364.8 and the chemical formula C72H133NO22 .
Preparation Methods
Chemical Reactions Analysis
Monazomycin undergoes various chemical reactions, primarily involving its interaction with lipid bilayer membranes. It can induce voltage-dependent conductance, which is a result of the formation of multimolecular conductance channels . The major reactions include:
Oxidation and Reduction:
Substitution: The compound can participate in substitution reactions, particularly involving its amino group.
Major Products: The primary products formed from these reactions are altered lipid bilayer membranes with increased conductance.
Scientific Research Applications
Monazomycin has several scientific research applications, including:
Mechanism of Action
Monazomycin exerts its effects by inducing voltage-dependent conductance in lipid bilayer membranes . The compound exists as hydrophilic clusters in solution, which, when adsorbed onto a lipid bilayer, can form multimolecular conductance channels . These channels are selective for monovalent cations and are influenced by the electric field driving Monazomycin molecules into the membrane . The primary molecular targets are the lipid bilayer membranes, and the pathways involved include the formation of voltage-dependent conductance channels .
Comparison with Similar Compounds
Monazomycin is unique due to its ability to induce voltage-dependent conductance in lipid bilayer membranes. Similar compounds include:
Valinomycin: An ionophore antibiotic that increases ion permeability of cell membranes.
Gramicidin: Another ionophore antibiotic that forms channels in lipid bilayers.
Nigericin: An ionophore that facilitates the exchange of potassium and hydrogen ions across membranes.
Monactin: An ionophore that increases membrane permeability to monovalent cations.
Monazomycin stands out due to its specific interaction with lipid bilayer membranes and its voltage-dependent conductance properties .
Properties
IUPAC Name |
48-(8-aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H133NO22/c1-39-22-19-20-25-55(79)46(8)54(78)24-17-15-18-26-62(84)95-71(42(4)23-16-13-14-21-31-73)50(12)59(83)37-53(77)36-58(82)48(10)66(88)47(9)56(80)34-51(75)29-27-40(2)63(85)41(3)28-30-52(76)35-57(81)49(11)67(89)60(33-45(7)65(87)44(6)32-43(5)64(39)86)93-72-70(92)69(91)68(90)61(38-74)94-72/h19,22,28,30,32-33,39-42,44,46-61,63-72,74-83,85-92H,13-18,20-21,23-27,29,31,34-38,73H2,1-12H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUZNIQVZBANAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC(C(C(C(C(CC(CC(C(C(OC(=O)CCCCCC(C(C(CCC=CC(C(C(=CC(C(C(=CC(C(C(C(CC(C=CC(C1O)C)O)O)C)O)OC2C(C(C(C(O2)CO)O)O)O)C)O)C)C)O)C)O)C)O)C(C)CCCCCCN)C)O)O)O)C)O)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H133NO22 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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